![molecular formula C13H9F6NO3S B2882233 N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoro-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 302950-47-6](/img/structure/B2882233.png)
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoro-N-[3-(trifluoromethyl)phenyl]acetamide
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Description
Synthesis Analysis
While the specific synthesis pathway for your compound is not available, similar compounds can be synthesized through various reactions. For instance, 2-Chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide can be synthesized by the reaction of chloroacetyl chloride with thiamine followed by the reaction with potassium persulfate, acetic anhydride, and 2-amino-4-chlorophenol.Molecular Structure Analysis
The molecular structure of these compounds typically includes a 1,1-dioxo-2,3-dihydrothiophen-3-yl skeleton. The exact molecular structure of your compound would need to be determined through further analysis.Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely. For instance, N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(2-methoxyphenyl)acetamide has a predicted boiling point of 536.1±50.0 °C and a predicted density of 1.341±0.06 g/cm3 .Scientific Research Applications
Chemical Structure and Interactions
Research on compounds with structural similarities, such as N-alkyl or N-aryl acetamides, often focuses on understanding their crystal structures and intermolecular interactions. For example, studies on N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides have elucidated their near "V" shaped molecular geometry and detailed various intermolecular interactions like hydrogen bonds and π interactions, which contribute to their 3-D molecular arrays (Boechat et al., 2011). Such insights are crucial for designing compounds with desired physical and chemical properties.
Synthesis and Molecular Docking Analysis
The synthesis and structural analysis of related compounds are key areas of research, with some studies focusing on their potential anticancer applications. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and its structural elucidation through spectroscopic techniques and molecular docking against the VEGFr receptor highlight the process of designing and evaluating new therapeutic agents (Sharma et al., 2018).
Antioxidant Properties
Research into N-phenyl acetamide derivatives has also explored their potential antioxidant properties. The synthesis of novel compounds and their evaluation using assays such as ferric reducing antioxidant power (FRAP) and 1,1-diphenyl-2-picrylhydrazyl (DPPH) methods indicate the possibility of discovering new antioxidant agents, which could have implications for treating oxidative stress-related diseases (Gopi & Dhanaraju, 2020).
Solid State Geometry
Investigations into the solid-state geometry of related compounds, like N-(aryl)-2,2,2-trichloro-acetamides, provide insights into how substitutions on the phenyl ring affect molecular packing and crystal parameters. Such studies are essential for understanding the physicochemical characteristics of these compounds and how they can be manipulated for various applications (Gowda et al., 2007).
Electrophilic Fluorinating Agents
Research on N-halogeno compounds, such as perfluoro-[N-fluoro-N-(4-pyridyl)acetamide], explores their utility as electrophilic fluorinating agents. These studies are pivotal for developing new methodologies in synthetic organic chemistry, especially for introducing fluorine atoms into organic molecules, which can significantly alter their biological activity and physical properties (Banks et al., 1996).
properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoro-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F6NO3S/c14-12(15,16)8-2-1-3-9(6-8)20(11(21)13(17,18)19)10-4-5-24(22,23)7-10/h1-6,10H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQOKGWOLOTUGMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CS1(=O)=O)N(C2=CC=CC(=C2)C(F)(F)F)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F6NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoro-N-[3-(trifluoromethyl)phenyl]acetamide |
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